molecular formula C10H20ClNO3 B13722143 3-[(Tetrahydropyran-4-ylmethyl)-amino]-propionic acid methyl ester hydrochloride

3-[(Tetrahydropyran-4-ylmethyl)-amino]-propionic acid methyl ester hydrochloride

Cat. No.: B13722143
M. Wt: 237.72 g/mol
InChI Key: GJPBYQKBOXBIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Tetrahydropyran-4-ylmethyl)-amino]-propionic acid methyl ester hydrochloride is a chemical compound that features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom

Chemical Reactions Analysis

Types of Reactions

3-[(Tetrahydropyran-4-ylmethyl)-amino]-propionic acid methyl ester hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3-[(Tetrahydropyran-4-ylmethyl)-amino]-propionic acid methyl ester hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-[(Tetrahydropyran-4-ylmethyl)-amino]-propionic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The tetrahydropyran ring can interact with enzymes or receptors, modulating their activity. The amino and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Tetrahydropyran-4-ylmethyl)-amino]-propionic acid methyl ester hydrochloride is unique due to the combination of the tetrahydropyran ring, amino group, and ester functionality

Properties

Molecular Formula

C10H20ClNO3

Molecular Weight

237.72 g/mol

IUPAC Name

methyl 3-(oxan-4-ylmethylamino)propanoate;hydrochloride

InChI

InChI=1S/C10H19NO3.ClH/c1-13-10(12)2-5-11-8-9-3-6-14-7-4-9;/h9,11H,2-8H2,1H3;1H

InChI Key

GJPBYQKBOXBIHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNCC1CCOCC1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.